molecular formula C20H38Cl2N4O2 B15180741 Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride CAS No. 88514-25-4

Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride

Cat. No.: B15180741
CAS No.: 88514-25-4
M. Wt: 437.4 g/mol
InChI Key: IKBATNGKFMUIPO-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, dihydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of piperazine with specific acylating agents to introduce the 1-oxo-2-(1-piperidinyl)propyl and 1-oxo-3-(1-piperidinyl)propyl groups. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale synthesis, including purification steps like recrystallization or chromatography to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Medicine

Medically, piperazine derivatives are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, monohydrochloride
  • Piperazine, 1-(1-oxo-2-(1-piperidinyl)propyl)-4-(1-oxo-3-(1-piperidinyl)propyl)-, free base

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which may influence its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

88514-25-4

Molecular Formula

C20H38Cl2N4O2

Molecular Weight

437.4 g/mol

IUPAC Name

2-piperidin-1-yl-1-[4-(3-piperidin-1-ylpropanoyl)piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C20H36N4O2.2ClH/c1-18(22-11-6-3-7-12-22)20(26)24-16-14-23(15-17-24)19(25)8-13-21-9-4-2-5-10-21;;/h18H,2-17H2,1H3;2*1H

InChI Key

IKBATNGKFMUIPO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)CCN2CCCCC2)N3CCCCC3.Cl.Cl

Origin of Product

United States

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